(3R,4S)-1-Boc-3-(hydroxymethyl)-4-[[(S)-1-phenylethyl]amino]piperidine
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Overview
Description
1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol is a complex organic compound that features a piperidine ring substituted with a Boc-protected amino group and a phenylethyl group
Preparation Methods
The synthesis of 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol typically involves multiple steps, starting from commercially available precursors One common method involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediateThe final step involves the reduction of the intermediate to yield the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol undergoes various chemical reactions, including:
Scientific Research Applications
1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with its target. The phenylethyl group provides additional binding affinity and specificity .
Comparison with Similar Compounds
1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol can be compared with other similar compounds, such as:
1-Boc-4-aminopiperidine: This compound lacks the phenylethyl group, making it less specific in its interactions.
1-Boc-4-anilinopiperidine:
1-Boc-4-(4-fluorophenylamino)piperidine: The presence of a fluorine atom in this compound can significantly change its reactivity and biological activity.
Each of these compounds has unique properties and applications, highlighting the importance of structural modifications in determining the behavior and utility of piperidine derivatives.
Properties
Molecular Formula |
C19H30N2O3 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-(1-phenylethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O3/c1-14(15-8-6-5-7-9-15)20-17-10-11-21(12-16(17)13-22)18(23)24-19(2,3)4/h5-9,14,16-17,20,22H,10-13H2,1-4H3 |
InChI Key |
SZXNYMLUTIAJKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCN(CC2CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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